![molecular formula C14H13N3O3S2 B2622915 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 865182-40-7](/img/structure/B2622915.png)
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as PBTZ169, is a synthetic compound that has shown potential as a new drug candidate for the treatment of tuberculosis. This compound was first synthesized in 2014 and has since been the subject of several scientific studies. In
Mechanism of Action
The exact mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is not fully understood. However, studies have suggested that this compound targets the energy metabolism of M. tuberculosis by inhibiting the enzyme ATP synthase. This inhibition leads to a decrease in ATP production, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In addition, studies have demonstrated that this compound has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide in lab experiments is its potent activity against drug-resistant strains of M. tuberculosis. In addition, this compound has been shown to have synergistic activity with other anti-tuberculosis drugs, which could lead to the development of more effective combination therapies. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which could hinder the development of more targeted therapies.
Future Directions
There are several future directions for the study of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more targeted therapies. Another direction is to conduct in vivo studies to further evaluate the safety and efficacy of this compound. In addition, studies could be conducted to investigate the potential of this compound as a treatment for other bacterial infections. Finally, studies could be conducted to investigate the potential of this compound as a lead compound for the development of new anti-tuberculosis drugs.
Synthesis Methods
The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide involves a multi-step process that includes the reaction of 2-aminothiophenol with propargyl bromide to form 3-prop-2-ynylthiophene. This intermediate is then reacted with 2-bromoacetophenone to form 3-(2-bromoacetyl)-3-prop-2-ynylthiophene. The final step involves the reaction of this intermediate with cyclopropanecarboxylic acid to form this compound.
Scientific Research Applications
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) of less than 0.1 μM against drug-resistant strains of M. tuberculosis. In addition, this compound has been shown to have synergistic activity with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-2-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9-3-4-9/h1,5-6,8-9H,3-4,7H2,(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAYUECPZYMBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.